N-(3,4-dimethoxybenzyl)-N-isopentylamine
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Overview
Description
Monoamine derivative 5 is a compound characterized by its potent inhibitory activity against monoamine oxidase enzymes. Monoamine oxidase enzymes are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has shown significant potential in various scientific research fields, particularly in the treatment of neurological disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monoamine derivative 5 typically involves the reaction of a polyamine scaffold with specific functional groups to enhance its inhibitory potency. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of monoamine derivative 5 may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry is common to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: Monoamine derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various analogs of monoamine derivative 5 with enhanced inhibitory activity against monoamine oxidase enzymes. These analogs are often tested for their efficacy in biological assays .
Scientific Research Applications
Monoamine derivative 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of monoamine oxidase enzymes and developing new inhibitors.
Mechanism of Action
Monoamine derivative 5 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes catalyze the oxidative deamination of neurotransmitters, leading to their breakdown. By inhibiting these enzymes, monoamine derivative 5 increases the synaptic availability of neurotransmitters such as serotonin, dopamine, and norepinephrine. This accumulation is suggested to be responsible for its therapeutic effects in neurological disorders .
Molecular Targets and Pathways:
Monoamine Oxidase A and B: These isoenzymes are the primary targets of monoamine derivative 5. Inhibition of these enzymes helps maintain neurotransmitter levels in the brain.
Neurotransmitter Pathways: The compound affects various neurotransmitter pathways, including those involving serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive function.
Comparison with Similar Compounds
Monoamine derivative 5 is unique in its structure and inhibitory potency compared to other similar compounds. Some similar compounds include:
Phenelzine: A non-selective and irreversible inhibitor of monoamine oxidase enzymes.
Selegiline: A selective inhibitor of monoamine oxidase B, used in the treatment of Parkinson’s disease.
Moclobemide: A reversible inhibitor of monoamine oxidase A, used in the treatment of depression.
Uniqueness: Monoamine derivative 5 stands out due to its reversible and competitive inhibition of monoamine oxidase enzymes, making it a promising candidate for further development as a therapeutic agent. Its high antiproliferative activity against certain cancer cell lines also adds to its uniqueness .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)14(9-12)17-4/h5-6,9,11,15H,7-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUIJHAHSRAUGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.